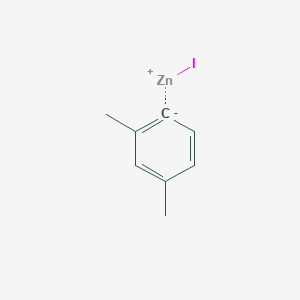

2,4-Dimethylphenylzinc iodide

Description

Historical Trajectories and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.org This discovery not only marked the dawn of organometallic chemistry but also laid the groundwork for the theory of valence. digitellinc.com Early research in the field was advanced by chemists like Aleksandr Mikhailovich Zaitsev, who pioneered the use of organozinc reagents in the synthesis of alcohols. digitellinc.com

A significant milestone was the development of the Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxy esters. digitellinc.com However, the full potential of organozinc reagents in cross-coupling reactions was not realized until the latter half of the 20th century. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Negishi coupling developed by Ei-ichi Negishi, revolutionized the field. wikipedia.org This reaction, which couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, showcased the exceptional utility of organozinc reagents, including arylzinc halides, in forming carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgorganic-chemistry.org

The development of methods to prepare functionalized organozinc reagents, such as the use of highly reactive "Rieke zinc," further expanded their scope. wikipedia.orgsigmaaldrich.com This allowed for the synthesis of organozinc compounds containing sensitive functional groups that would not be tolerated by more reactive organometallic reagents like Grignard or organolithium reagents. wikipedia.orgsigmaaldrich.com

Strategic Importance of Arylzinc Halides as Synthetic Building Blocks

The strategic importance of arylzinc halides in modern organic synthesis stems from their optimal balance of reactivity and stability. Unlike their more reactive counterparts, organolithium and Grignard reagents, arylzinc halides exhibit greater functional group tolerance, allowing for their use in the synthesis of complex molecules bearing esters, ketones, nitriles, and amides. sigmaaldrich.comresearchgate.net

Their utility is most prominently displayed in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org In these reactions, arylzinc halides serve as the nucleophilic partner, transferring their aryl group to an organic halide, triflate, or other electrophilic partner. wikipedia.org This methodology provides a powerful and versatile tool for the construction of biaryl and aryl-heteroaryl linkages, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. acs.org

Furthermore, the direct synthesis of arylzinc halides from aryl iodides and zinc powder has been a subject of extensive research, leading to more convenient and efficient procedures. acs.orgnih.gov The reactivity of these reagents can be modulated by the choice of solvent and the presence of additives like lithium chloride, which can influence the aggregation state and reactivity of the organozinc species. researchgate.net

2,4-Dimethylphenylzinc Iodide: A Representative Arylzinc Reagent in Modern Organic Synthesis

This compound, with the chemical formula (CH₃)₂C₆H₃ZnI, serves as an excellent example of a contemporary arylzinc reagent. sigmaaldrich.com This compound embodies the key characteristics of arylzinc halides that make them so valuable in organic synthesis. The presence of the two methyl groups on the phenyl ring influences its steric and electronic properties, which can in turn affect its reactivity and selectivity in coupling reactions.

The synthesis of this compound can be achieved through the direct insertion of activated zinc into 2,4-dimethylphenyl iodide. This method is often preferred due to its simplicity and compatibility with various functional groups.

The primary application of this compound lies in its use as a nucleophile in Negishi cross-coupling reactions. It allows for the introduction of the 2,4-dimethylphenyl group onto a wide range of organic scaffolds. This capability is particularly useful in the synthesis of complex molecules where the precise installation of substituted aryl moieties is required.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | (CH₃)₂C₆H₃ZnI |

| CAS Number | 312692-95-8 |

| Appearance | Typically a solution in a solvent like tetrahydrofuran (B95107) (THF) |

| Primary Application | Negishi cross-coupling reactions |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylbenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUOHBHZRLYGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C=C1)C.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Understanding of 2,4 Dimethylphenylzinc Iodide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

2,4-Dimethylphenylzinc iodide serves as a versatile nucleophilic partner in cross-coupling reactions catalyzed by several transition metals. These reactions facilitate the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of metal catalyst—typically palladium, nickel, or cobalt—profoundly influences the reaction scope, efficiency, and mechanism.

Palladium catalysis is the most extensively studied and widely employed method for Negishi cross-coupling reactions due to its broad substrate scope and high functional group tolerance. wikipedia.org The reaction couples the 2,4-dimethylphenyl group from the organozinc reagent with an organic halide or triflate.

In the context of aryl-aryl coupling, this compound can be coupled with a diverse range of aryl halides and triflates. The reactivity of the aryl electrophile generally follows the order of I > OTf > Br >> Cl. wikipedia.org The reaction typically proceeds in high yields with electronically diverse aryl halides, including those bearing electron-donating and electron-withdrawing groups.

However, a significant limitation arises from steric hindrance. The presence of the methyl group at the ortho-position (C2) of this compound imparts considerable steric bulk. Consequently, coupling reactions with similarly hindered aryl halides, particularly those with ortho-substituents, can be challenging and may result in diminished yields due to inefficient reductive elimination from the sterically crowded palladium intermediate. wikipedia.org For instance, coupling with 2-substituted aryl bromides often requires more forcing conditions or specialized ligand systems to achieve satisfactory conversion.

| Aryl Halide Partner | Substituent Type | Typical Outcome |

|---|---|---|

| 4-Iodotoluene | Electron-donating (para) | High yield |

| Ethyl 4-bromobenzoate | Electron-withdrawing (para) | High yield |

| 1-Bromo-4-methoxybenzene | Electron-donating (para) | High yield |

| 2-Bromotoluene | Sterically hindered (ortho) | Moderate to low yield |

| 1-Bromo-2,6-dimethylbenzene | Severely sterically hindered | Very low to no reaction |

The catalytic cycle of the Negishi coupling is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmit.edu

Oxidative Addition : The cycle initiates with the oxidative addition of an active Pd(0) species to the aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar Pd(II) complex, trans-[ArPd(L)2X]. The rate of this step is highly dependent on the nature of the leaving group (I > Br > Cl) and the electronic properties of the ligand. wikipedia.orgenscm.fr Electron-rich ligands facilitate this step.

Transmetalation : This is often the rate-determining step of the cycle. The 2,4-dimethylphenyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate, [ArPd(L)2(2,4-dimethylphenyl)]. The precise nature of the organozinc species that undergoes transmetalation can be complex; it may be the arylzinc halide itself or a higher-order zincate formed in the presence of salt additives like LiCl. core.ac.uk This step involves the formation of a new palladium-carbon bond.

Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the 2,4-dimethylphenyl group) on the palladium center couple to form the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. For reductive elimination to occur, the two organic ligands must typically adopt a cis orientation on the palladium complex. This step can be hindered by steric congestion around the metal center, which is a relevant consideration when using the bulky this compound. mit.edu

The choice of ligand coordinated to the palladium center is critical for a successful Negishi coupling, profoundly influencing catalyst stability, activity, and selectivity. rsc.org Ligands modulate the electronic and steric properties of the palladium catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. nih.govnih.gov

Phosphine (B1218219) Ligands : Simple phosphines like triphenylphosphine (B44618) (PPh₃) are effective for many couplings. However, for challenging substrates like this compound or sterically hindered aryl halides, more sophisticated ligands are often required. Electron-rich and sterically bulky mono- and bidentate phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos, CPhos), have proven to be highly effective. nih.govorganic-chemistry.org These ligands promote the oxidative addition step and can facilitate the otherwise difficult reductive elimination from sterically crowded intermediates. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form very stable bonds with palladium. fishersci.ca They often exhibit high catalytic activity and are robust under thermal stress, making them excellent alternatives to phosphine ligands for difficult cross-coupling reactions. fishersci.ca The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, which feature NHC ligands, are particularly effective. core.ac.uk

| Ligand Type | Key Characteristics | Impact on Coupling with this compound |

|---|---|---|

| Triphenylphosphine (PPh₃) | Standard, moderately bulky | Effective for simple, unhindered aryl halides. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Electron-rich, very bulky | Accelerates oxidative addition and reductive elimination; good for hindered substrates. |

| Buchwald-type Biaryl Phosphines (e.g., XPhos) | Electron-rich, sterically demanding | Excellent for a broad range of substrates, including challenging and hindered partners. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | Provide highly active and stable catalysts, effective for difficult couplings. fishersci.ca |

Nickel catalysts serve as a more earth-abundant and cost-effective alternative to palladium for Negishi couplings. wikipedia.org Nickel-catalyzed reactions can effectively couple this compound with aryl iodides, bromides, and even less reactive chlorides. A key advantage of nickel is its ability to overcome some of the limitations seen with palladium, particularly in reactions involving secondary alkyl nucleophiles where isomerization can be a problem. nih.govorganic-chemistry.org

The mechanism of nickel-catalyzed cross-couplings can be more varied than that of palladium. While a Ni(0)/Ni(II) cycle analogous to palladium is common, pathways involving Ni(I)/Ni(III) species and radical intermediates have also been proposed, depending on the specific substrates and reaction conditions. wikipedia.orgnih.gov These alternative pathways can sometimes enable couplings that are difficult to achieve with palladium. For aryl-aryl couplings, catalysts such as Ni(PPh₃)₄ or systems generated in situ from Ni(acac)₂ and a reducing agent are commonly used. wikipedia.org

Cobalt represents an even more economical and sustainable alternative for catalyzing cross-coupling reactions. researchgate.net Research has demonstrated that simple cobalt salts, such as CoCl₂, often in combination with chelating nitrogen-based ligands like 2,2'-bipyridine (B1663995) or phenanthroline derivatives, can effectively catalyze the cross-coupling of organozinc reagents with aryl halides. researchgate.net These reactions are attractive for their operational simplicity and the low cost of the catalyst. While the scope of cobalt-catalyzed reactions is still being developed, they have been shown to be effective for coupling various primary and secondary alkylzinc reagents with (hetero)aryl halides, suggesting their applicability to arylzinc reagents like this compound. researchgate.net

Iron-Catalyzed Cross-Coupling Reactions and Sustainable Approaches

Iron-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective alternative to traditional palladium- and nickel-catalyzed methods. The abundance, low cost, and low toxicity of iron make it an attractive catalyst for industrial applications. nih.gov In this context, arylzinc reagents like this compound are effective coupling partners for a variety of electrophiles.

The general protocol for these reactions often involves the in situ preparation of the arylzinc reagent, which is then coupled with an alkyl or aryl halide in the presence of an iron salt catalyst. Key to the success of these reactions is the use of additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and magnesium salts, which enhance the reactivity of the organozinc species. organic-chemistry.org For instance, iron(III) chloride can effectively catalyze the cross-coupling of arylzinc reagents, prepared from the corresponding Grignard reagents and zinc iodide, with alkyl sulfonates. organic-chemistry.org This approach is particularly valuable as it allows for the use of readily available and stable sulfonate precursors.

The reaction mechanism is thought to involve a catalytic cycle with various iron oxidation states. While the precise mechanism can be complex and is still a subject of investigation, it is generally accepted that the organozinc reagent transmetalates to the iron center, followed by reductive elimination to form the new carbon-carbon bond. thieme-connect.de The sustainability of these methods is further enhanced by the potential for high turnover numbers and the ability to perform reactions under mild conditions. researchgate.net

Table 1: Illustrative Examples of Iron-Catalyzed Cross-Coupling of Arylzinc Reagents with Alkyl Halides

| Arylzinc Reagent | Alkyl Halide | Catalyst | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylzinc chloride | 1-Iodooctane | Fe(acac)3 | TMEDA | 95 | nih.gov |

| 4-Methoxyphenylzinc chloride | 1-Bromobutane | FeCl3 | TMEDA | 92 | nih.gov |

| 2-Tolylzinc chloride | Cyclohexyl bromide | Fe(acac)3 | TMEDA | 88 | nih.gov |

Copper-Mediated Reactions with Arylzinc Halides

Copper-mediated and -catalyzed cross-coupling reactions provide another efficient avenue for the utilization of arylzinc halides like this compound. Copper catalysis is advantageous due to the low cost and toxicity of the metal compared to palladium and nickel. nih.gov

A notable feature of many copper-catalyzed reactions with organozinc reagents is that they can often proceed under ligand-free conditions. organic-chemistry.orgnih.gov For example, the copper(I) iodide-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides has been shown to be highly efficient without the need for specialized ligands. nih.gov The presence of lithium chloride is often crucial in these reactions, as it is believed to form a more reactive zincate species. nih.gov

The general mechanism for copper-catalyzed cross-coupling of arylzinc reagents with aryl halides is thought to involve the transmetalation of the aryl group from zinc to the copper(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to afford the biaryl product and regenerate the copper(I) catalyst. organic-chemistry.org These reactions are compatible with a wide range of functional groups, making them highly versatile in organic synthesis. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Cross-Coupling of Aryl Organometallics with Aryl Iodides

| Aryl Organometallic | Aryl Iodide | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylzinc | Iodobenzene | CuI (5 mol%) | DMF, 100 °C, 12 h | 87 | nih.gov |

| Di(p-tolyl)zinc | 4-Iodotoluene | CuI (5 mol%) | DMF, 100 °C, 12 h | 85 | nih.gov |

| Phenylboronic acid | Iodobenzene | Cu2O (10 mol%) | Cs2CO3, DMF, 135 °C, 24 h | 94 | organic-chemistry.org |

Stereoselective and Regioselective Transformations

Enantioselective Additions of Organozinc Reagents

The enantioselective addition of organozinc reagents to prochiral carbonyl compounds is a powerful method for the synthesis of chiral alcohols. researchgate.net The stereochemical outcome of these reactions is typically controlled by the use of a chiral ligand that coordinates to the zinc atom, creating a chiral environment around the reactive center. nih.govresearchgate.net

A wide variety of chiral ligands have been developed for this purpose, including amino alcohols, diols, and BINOL derivatives. nih.govacs.org For the addition of arylzinc reagents like this compound to aldehydes, chiral amino alcohols have proven to be particularly effective. researchgate.netorganic-chemistry.org These ligands, often used in catalytic amounts, can induce high levels of enantioselectivity, leading to the formation of one enantiomer of the product in significant excess. nih.govresearchgate.net

The mechanism of these reactions is believed to involve the formation of a chiral zinc-ligand complex. This complex then coordinates to the carbonyl oxygen of the aldehyde, positioning the aryl group of the organozinc reagent for a facial-selective attack on the carbonyl carbon. The structure of the chiral ligand is critical in determining the stereochemical outcome, with factors such as steric bulk and the nature of the coordinating atoms playing a key role. researchgate.netorganic-chemistry.org

Table 3: Enantioselective Addition of Arylzinc Reagents to Aldehydes using Chiral Ligands

| Arylzinc Reagent | Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Diphenylzinc | Benzaldehyde | (R)-3,3'-dianisyl-BINOL | 95 | 94 | acs.org |

| Diphenylzinc | Cyclohexanecarboxaldehyde | (R)-3,3'-dianisyl-BINOL | 88 | 92 | acs.org |

| Diethylzinc | Benzaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 97 | 99 | organic-chemistry.org |

Diastereoselective Reactions mediated by Organozinc Species

In addition to enantioselective reactions, organozinc reagents can also participate in highly diastereoselective transformations. When the substrate itself is chiral, the inherent stereochemistry of the molecule can influence the direction of attack of the nucleophile, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity. upenn.edu

A powerful strategy for controlling diastereoselectivity in the addition of organozinc reagents to chiral carbonyl compounds is through chelation control. nih.govupenn.edu In this approach, a Lewis acidic species, which can be the organozinc reagent itself or an additive, coordinates to the carbonyl oxygen and a nearby heteroatom (e.g., an oxygen or nitrogen atom) in the substrate. This coordination locks the conformation of the substrate, leading to a highly selective attack of the nucleophile from the less sterically hindered face. nih.govupenn.edu

For example, the addition of organozinc reagents to α-silyloxy ketones, which would typically proceed via a non-chelation pathway to give the anti-diol product, can be directed to form the syn-diol product with high diastereoselectivity by using alkyl zinc halide Lewis acids. nih.govacs.org This chelation-controlled approach allows for the reversal of the normal diastereoselectivity, providing access to stereoisomers that would otherwise be difficult to synthesize. upenn.edu

Nucleophilic Additions and Conjugate Additions

Addition to Carbonyl and Unsaturated Systems

Organozinc reagents such as this compound are versatile nucleophiles that can add to both carbonyl groups (1,2-addition) and α,β-unsaturated systems (conjugate or 1,4-addition). mdpi.comdntb.gov.ua The regioselectivity of the addition is influenced by several factors, including the nature of the organozinc reagent, the substrate, and the reaction conditions.

In the absence of activating catalysts, the addition of arylzinc halides to simple aldehydes and ketones (1,2-addition) can be sluggish. However, the reactivity can be significantly enhanced by the addition of Lewis acids or by using more reactive diorganozinc species. organic-chemistry.org

A particularly interesting and synthetically useful reaction of arylzinc halides is their uncatalyzed conjugate addition to α,β-unsaturated ketones (enones). nih.gov Research has shown that the choice of solvent plays a critical role in this transformation. While the reaction is slow or does not proceed in tetrahydrofuran (B95107) (THF), it occurs efficiently in 1,2-dimethoxyethane (B42094) (DME). nih.gov This solvent effect is attributed to the ability of DME to better solvate the organozinc species and stabilize the transition state of the reaction. nih.gov This uncatalyzed conjugate addition is highly effective for a range of arylzinc halides and enones, particularly non-enolizable ones like chalcones. researchgate.net

Table 4: Uncatalyzed Conjugate Addition of Phenylzinc Iodide to Chalcones in DME

| Chalcone Derivative | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Chalcone | 2 | 98 | nih.gov |

| 4-Methylchalcone | 3 | 95 | nih.gov |

| 4-Methoxychalcone | 4 | 92 | nih.gov |

| 4-Chlorochalcone | 2 | 97 | nih.gov |

Barbier-Type Reactions Involving Arylzinc Iodides

The Barbier reaction is a powerful method for the formation of alcohols from the reaction of a carbonyl compound with an organic halide and a metal, typically magnesium, zinc, indium, or their salts. wikipedia.orgthermofisher.com A key feature of the Barbier reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the electrophilic carbonyl compound present in the same reaction vessel. wikipedia.org This one-pot nature distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the electrophile. wikipedia.org

For an arylzinc iodide like this compound, the Barbier-type reaction would commence with the oxidative addition of zinc metal to 2,4-dimethylphenyl iodide. This process generates the active this compound species within the reaction mixture. In the presence of an aldehyde or ketone, this organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid solution protonates the resulting zinc alkoxide to yield the corresponding secondary or tertiary alcohol.

The general mechanism can be outlined as follows:

Formation of the Organozinc Reagent: Zinc metal reacts with 2,4-dimethylphenyl iodide to form this compound.

Nucleophilic Addition: The 2,4-dimethylphenyl group of the organozinc reagent adds to the carbonyl carbon of an aldehyde or ketone.

Protonation: Acidic workup protonates the intermediate to furnish the final alcohol product.

Recent advancements in Barbier-type reactions have included the development of catalytic systems, for instance, using cobalt catalysts to facilitate the coupling of aromatic halides with aldehydes. researchgate.net While specific data on this compound is limited, the reactivity of arylzinc iodides in these transformations provides a framework for predicting its behavior. The table below illustrates the expected products from hypothetical Barbier-type reactions involving this compound with various carbonyl compounds.

| This compound | Carbonyl Compound | Expected Product |

| Formaldehyde | (2,4-Dimethylphenyl)methanol | |

| Acetaldehyde | 1-(2,4-Dimethylphenyl)ethanol | |

| Acetone | 2-(2,4-Dimethylphenyl)propan-2-ol |

Reformatsky-Type Reactions with Organozinc Derivatives

The classical Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. thermofisher.comwikipedia.org The key intermediate in this reaction is a zinc enolate, often referred to as a Reformatsky reagent, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgnih.gov These zinc enolates are generally less reactive and less basic than their lithium or magnesium counterparts, which allows for excellent chemoselectivity, particularly in the presence of ester functionalities. nih.gov

A direct analog of the Reformatsky reaction involving this compound is not the standard pathway for this named reaction, as the traditional Reformatsky reagent is derived from an α-halo ester. However, organozinc halides can participate in reactions that are mechanistically related. For instance, the addition of an arylzinc reagent to an α-halo ketone could potentially lead to a halohydrin intermediate, which might undergo subsequent transformations.

The established mechanism for the conventional Reformatsky reaction proceeds as follows:

Formation of the Zinc Enolate: Zinc metal inserts into the carbon-halogen bond of an α-halo ester to form an organozinc reagent. nih.gov

Coordination and Addition: The zinc enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state, followed by nucleophilic addition to the carbonyl carbon. wikipedia.org

Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

While this compound itself does not form a Reformatsky enolate, its utility in carbon-carbon bond formation is more prominently featured in other cross-coupling reactions, such as the Negishi coupling. Should one consider a "Reformatsky-type" process in a broader sense of zinc-mediated additions, the reaction of this compound with an appropriate electrophile would still proceed via the nucleophilic character of the aryl group attached to the zinc.

Given the typical substrates of the Reformatsky reaction, a hypothetical reaction table is presented below to illustrate the products that would be expected from the reaction of a true Reformatsky reagent (generated from ethyl bromoacetate (B1195939) and zinc) with various carbonyl compounds.

| Reformatsky Reagent (from Ethyl bromoacetate) | Carbonyl Compound | Expected Product |

| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | |

| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)acetate | |

| Propanal | Ethyl 3-hydroxy-3-methylbutanoate |

Applications of 2,4 Dimethylphenylzinc Iodide in Complex Organic Synthesis

Synthesis of Sterically Hindered Aromatic Ketones and Other Aryl Derivatives

The introduction of a 2,4-dimethylphenyl group onto a carbonyl moiety or another aromatic system presents a significant synthetic challenge due to steric hindrance. 2,4-Dimethylphenylzinc iodide is an effective reagent for overcoming this obstacle, primarily through palladium-catalyzed cross-coupling reactions such as the Negishi coupling.

In these reactions, the organozinc compound transfers its 2,4-dimethylphenyl group to an organic halide or triflate, a process catalyzed by a palladium(0) complex. The steric bulk of the 2,4-dimethylphenyl group is a critical factor in these transformations. While it can make coupling more difficult, the use of specialized ligands on the palladium catalyst can facilitate the reaction, enabling the synthesis of highly congested biaryl ketones and other derivatives that are difficult to access through traditional methods like Friedel-Crafts acylation.

Research into the carbonylative Negishi coupling, where carbon monoxide is inserted to form a ketone, has shown that while the high reactivity of organozinc reagents can sometimes lead to non-carbonylative products, the reaction can be optimized to favor the formation of the desired sterically hindered ketone. Stabilized arylzinc iodides have been successfully employed in acylative Negishi coupling reactions to produce chalcones, which are 1,3-diaryl-2-propen-1-ones, demonstrating the utility of this class of reagents in constructing complex aromatic ketones. mdpi.com

Table 1: Examples of Coupling Reactions with Arylzinc Reagents This table is illustrative of the types of transformations where this compound could be applied, based on general arylzinc reactivity.

| Arylzinc Reagent | Coupling Partner | Catalyst System | Product Type |

| Arylzinc Iodide | Acyl Chloride | Pd(PPh₃)₄ | Aromatic Ketone |

| Arylzinc Iodide | Aryl Iodide | Pd(dba)₂ / SPhos | Biaryl |

| Arylzinc Bromide | Vinyl Bromide | Ni(acac)₂ / Ligand | Aryl-substituted Alkene |

Construction of Polyfunctional Organic Scaffolds and Heterocycles

The construction of molecules with multiple functional groups and the synthesis of heterocyclic rings are cornerstones of medicinal and materials chemistry. Organozinc reagents are highly valued in this context due to their compatibility with a wide array of functional groups, such as esters, nitriles, and ketones. This tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. organicreactions.org

This compound can be used in palladium-catalyzed cross-coupling reactions to introduce the 2,4-dimethylphenyl moiety into various molecular backbones, including those containing heterocyclic rings. For instance, it can be coupled with halogenated pyridines, thiophenes, or indoles to generate more complex substituted heterocycles. The direct synthesis of heteroarylzinc reagents and their subsequent coupling reactions have proven to be a practical route for preparing substituted pyridyl derivatives.

The ability to prepare functionalized arylzinc compounds directly from aryl iodides and zinc powder in the presence of lithium chloride has broadened the scope of these reagents, making them more accessible for the construction of elaborate molecular structures. academie-sciences.fr

Strategic Use in the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The total synthesis of natural products and the development of active pharmaceutical ingredients (APIs) often require the assembly of complex molecular frameworks. The Negishi coupling, which utilizes organozinc reagents, is a powerful tool in this field due to its high functional group tolerance and the relatively mild reaction conditions required. wikipedia.orgresearchgate.net This makes it ideal for use in the later stages of a synthesis where complex intermediates must be joined without disturbing existing functionality. wikipedia.org

Arylzinc reagents are employed in the synthesis of various pharmaceutical intermediates. For example, they are used in the catalytic asymmetric synthesis of 2-aryl-4-piperidones, which are important structural motifs in many biologically active compounds. nih.gov The high functional group compatibility of organozinc compounds makes them more suitable than other organometallic reagents, like Grignard reagents, for introduction into nitrogen-containing scaffolds. researchgate.net

While specific documented examples of this compound in the total synthesis of a named natural product are not prevalent in general literature, the principles of its reactivity are well-established. Its role would be to introduce the sterically demanding 2,4-dimethylphenyl group into a complex intermediate en route to the final target molecule. The synthesis of chalcones, which are naturally occurring and synthetic compounds with a range of biological activities, via Negishi coupling with arylzinc iodides highlights the potential of this chemistry in natural product synthesis. mdpi.com

Development of Molecular Architectures Utilizing Organozinc Building Blocks

Beyond their use in specific bond-forming reactions, organozinc compounds like this compound can be viewed as fundamental building blocks for the rational design and construction of larger, more complex molecular architectures. The predictable reactivity and geometry of the C-Zn bond allow chemists to strategically plan the assembly of molecules with specific three-dimensional shapes and functionalities. uu.nl

In the field of supramolecular chemistry, where molecules are designed to self-assemble through non-covalent interactions, organometallic precursors can play a crucial role. The 2,4-dimethylphenyl group, when incorporated into a larger molecule via a zinc-mediated coupling, can influence the molecule's shape and its interactions with other molecules, such as through stacking interactions. This can be exploited in the design of ligands for metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage and catalysis. nih.govresearchgate.net

The structural chemistry of organozinc compounds, including the formation of aggregates and complexes, provides insight into how these reagents can be used to control the assembly of molecules. uu.nl By carefully selecting the substituents on the aryl ring, such as the two methyl groups in this compound, chemists can fine-tune the steric and electronic properties of the resulting molecular architecture.

Advanced Research and Theoretical Investigations on Arylzinc Iodide Chemistry

Computational Chemistry and Molecular Modeling of Organozinc Species

Computational chemistry has become an indispensable tool for understanding the intricate world of organozinc reagents at a molecular level. By employing methods like Density Functional Theory (DFT) and ab initio molecular dynamics, it is possible to model the behavior of species such as 2,4-Dimethylphenylzinc iodide in solution, providing insights that are often difficult to obtain through experimental means alone. chemrxiv.orgresearchgate.net These theoretical approaches require an accurate and explicit depiction of the chemical environment, including solvation shells, to yield relevant and predictive information. chemrxiv.orgchemrxiv.org

A primary application of molecular modeling in this field is the prediction of reaction outcomes. By calculating the energy profiles of potential reaction pathways, chemists can forecast the reactivity and selectivity of organozinc compounds. Computational models can determine the relative energies of transition states, which are the highest energy points along a reaction coordinate, thereby identifying the most favorable pathway.

For instance, theoretical calculations can explain why certain solvents or additives enhance reaction rates or favor the formation of one stereoisomer over another. These models account for the subtle interplay of electronic and steric effects, providing a quantitative basis for predicting how the structure of the aryl group and the nature of the solvent will influence the reagent's behavior in reactions like Negishi cross-couplings or conjugate additions. rsc.org

| Computational Parameter | Physical Significance | Predicted Reaction Outcome |

|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower values predict a faster reaction rate. |

| Reaction Energy (ΔGr) | The overall energy difference between reactants and products. | Negative values indicate a thermodynamically favorable reaction. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Predicts the stereochemical and regiochemical selectivity of the reaction. |

| Solvation Free Energy | The energy change associated with dissolving a molecule in a solvent. | Helps explain solvent-dependent differences in reactivity and mechanism. chemrxiv.org |

Computational studies provide a "molecular movie" of a chemical reaction, mapping out the entire pathway from reactants to products. This includes the identification of transient intermediates and the characterization of transition state structures. For reactions involving arylzinc iodides, this analysis can elucidate the precise mechanism of key steps such as transmetalation in a catalytic cycle.

By modeling the interaction of a reagent like this compound with a catalyst and a substrate, researchers can visualize the bond-breaking and bond-forming events. DFT calculations, for example, have been used to reveal unexpected reaction mechanisms, such as those involving the coordination of multiple organozinc moieties in a single transition state, which can explain experimentally observed solvent effects. rsc.org This level of detail is crucial for optimizing reaction conditions and designing more efficient and selective chemical transformations.

Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Understanding the mechanisms of organozinc reactions requires a suite of advanced analytical techniques capable of probing highly reactive and often unobservable intermediates. nih.govresearchgate.net These methods provide critical data that complements computational findings and helps build a complete picture of the reaction dynamics.

One of the foremost challenges is observing intermediates that exist in low concentrations or are bound to a heterogeneous surface. nih.govnih.gov Highly sensitive methods are therefore essential. For example, single-particle fluorescence microscopy has been uniquely employed to directly visualize organozinc intermediates forming on the surface of zinc metal, providing definitive evidence for a two-step mechanism of oxidative addition followed by solubilization. nih.govnih.govescholarship.org

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another powerful tool used to probe the electronic structure and coordination environment of the zinc center in solution. researchgate.netchemrxiv.org By comparing experimental XANES spectra with those computed for various potential structures (e.g., different solvation states), researchers can determine the dominant species present under reaction conditions. chemrxiv.org Further insights into the structure and aggregation of organozinc species in the gas phase have been obtained by combining mass spectrometry (MS/MS) with Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, which provides vibrational data on mass-selected ions. rsc.org

| Technique | Type of Mechanistic Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the solution structure of the final organozinc reagent and can be used for kinetic analysis. nih.gov |

| Single-Particle Fluorescence Microscopy | Enables direct observation of surface-bound reaction intermediates on zinc metal, elucidating the roles of solvents and additives. nih.govresearchgate.netescholarship.org |

| X-ray Absorption Spectroscopy (XAS/XANES) | Reveals the coordination number, geometry, and solvation state of the zinc atom in solution. researchgate.netchemrxiv.org |

| Mass Spectrometry (e.g., ESI-MS/MS) | Identifies ions in solution, helping to characterize aggregation and disproportionation equilibria. uni-muenchen.de |

| Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy | Provides structural and coordination information on gas-phase organozinc cations when coupled with mass spectrometry. rsc.org |

| Diffusion NMR Spectroscopy | Measures the diffusion rates of species in solution to characterize the size and extent of aggregation. rsc.org |

Understanding Aggregation Phenomena and Solvation Effects on Organozinc Reactivity

The reactivity of an arylzinc iodide like this compound is not solely determined by its isolated molecular structure. Its behavior in solution is profoundly influenced by aggregation and interactions with solvent molecules and salt additives. nih.govlookchem.com Organozinc halides often exist in a complex equilibrium between various aggregated states, and the position of this equilibrium is highly dependent on the surrounding medium. rsc.orgresearchgate.net

In coordinating solvents like tetrahydrofuran (B95107) (THF), solvent molecules bind to the Lewis acidic zinc center. uu.nl This solvation is critical for stabilizing the organozinc species in solution. The strength and nature of this coordination can dramatically affect reactivity. For example, highly polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance the nucleophilicity and reactivity of organozinc reagents compared to less coordinating solvents like THF. nih.govorganic-chemistry.org This is attributed to the solvent's ability to promote charge separation and create a more "carbanion-like" character in the organozinc compound. organic-chemistry.org

Additives, particularly lithium chloride (LiCl), play a crucial role. LiCl is known to break up aggregates and form soluble "ate" complexes (e.g., [ArZnI(Cl)]⁻Li⁺). nih.govresearchgate.net Mechanistic studies have shown that the primary role of LiCl is often to accelerate the solubilization of organozinc intermediates from the surface of the zinc metal during their formation, rather than accelerating the initial oxidative addition step. nih.govnih.gov The specific solvent can alter this dynamic; in DMSO, the rate acceleration is primarily due to a faster oxidative addition, while in THF, the acceleration by LiCl is due to enhanced solubilization. nih.govnih.gov

| Factor | Effect on Arylzinc Iodide Species | Impact on Reactivity |

|---|---|---|

| Non-coordinating Solvents | Promotes the formation of higher-order aggregates. | Generally lower reactivity due to reduced availability of the monomeric species. |

| Coordinating Solvents (e.g., THF, DME) | Solvates the zinc center, often forming monomeric or dimeric species. Stabilizes the reagent in solution. rsc.org | Moderate to high reactivity; the specific reactivity can be solvent-dependent (e.g., DME vs. THF). rsc.org |

| Strongly Coordinating Solvents (e.g., DMSO) | Strongly solvates the zinc center, increasing the ionic character of the C-Zn bond. organic-chemistry.org | Significantly enhanced reactivity and nucleophilicity. organic-chemistry.org |

| Salt Additives (e.g., LiCl) | Breaks down aggregates by forming soluble "ate" complexes and accelerates solubilization from the metal surface. nih.gov | Increases the concentration of active species in solution, leading to faster overall reaction rates. nih.gov |

Emerging Frontiers and Future Perspectives in 2,4 Dimethylphenylzinc Iodide Research

Design and Synthesis of Next-Generation Organozinc Reagents

The development of next-generation organozinc reagents derived from or analogous to 2,4-dimethylphenylzinc iodide is focused on enhancing their reactivity, functional group tolerance, and utility in complex molecular construction. A primary area of investigation is the synthesis of "multi-coupling" reagents. These are sophisticated organozinc species designed with multiple reactive sites that can engage in sequential, controlled cross-coupling reactions. For example, a triflate group could be incorporated into the aryl ring, allowing for an initial Negishi coupling via the zinc-carbon bond, followed by a subsequent palladium-catalyzed reaction at the triflate position researchgate.netresearchgate.net. This approach enables the rapid assembly of complex aromatic compounds from a single, versatile building block.

Another key direction is the design of reagents with improved functional group tolerance. While organozinc reagents are known for their compatibility with many functional groups, research continues to push these boundaries. This involves developing synthetic protocols that allow for the incorporation of sensitive electrophilic or protic groups, which would typically be incompatible with more reactive organometallics like Grignard or organolithium reagents. The use of advanced activation methods for zinc metal is crucial in this endeavor. nih.gov

The direct insertion of metallic zinc into organic halides remains a convenient pathway for synthesizing organozinc reagents. nih.gov Modern methods have largely moved beyond harsh pre-activation techniques, focusing instead on in-situ activation during the reaction. nih.gov The choice of activating agent and solvent system is critical and dictates the nature of the organozinc species formed. For instance, the use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) is a widely adopted protocol that facilitates the synthesis at lower temperatures and avoids the need for high-boiling polar aprotic cosolvents. nih.gov Understanding the mechanism of these activators, which often involves accelerating the solubilization of surface-bound organozinc intermediates, is key to designing more efficient syntheses. nih.govnih.gov

| Reagent Design Strategy | Objective | Example Application |

| Multi-Coupling Reagents | Enable sequential, site-selective reactions from a single starting material. | Synthesis of polyfunctional aromatic compounds via stepwise cross-coupling. researchgate.netresearchgate.net |

| Enhanced Functional Group Tolerance | Incorporate sensitive moieties (e.g., esters, ketones) directly into the organozinc reagent. | Direct synthesis of keto-esters and other highly functionalized molecules. researchgate.net |

| Improved Activation Methods | Achieve more efficient and milder zinc insertion into the carbon-iodine bond. | Use of LiCl in THF to facilitate reagent formation under mild conditions. nih.gov |

Development of Greener and More Sustainable Synthetic Protocols

A significant thrust in modern chemical synthesis is the development of processes that are more environmentally friendly. In the context of this compound and related compounds, this involves minimizing waste, reducing energy consumption, and avoiding hazardous materials.

A primary target for improvement is the solvent used in the synthesis. Historically, the preparation of arylzinc reagents often required polar aprotic cosolvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve reasonable reaction rates. nih.gov These solvents are effective but present challenges in removal and are considered less environmentally benign. The development of protocols that utilize greener solvents, such as THF, at lower reaction temperatures represents a significant advance. nih.gov The discovery that activating salts like LiCl can promote the reaction in THF has been instrumental in this shift, reducing the reliance on high-boiling, problematic solvents. nih.gov

Further sustainability gains can be realized by improving the efficiency of the zinc activation process. Traditional methods often use a large excess of zinc metal, leading to significant metal waste. Research into more efficient activation methods, potentially involving catalytic amounts of an activator or alternative energy sources like sonication, aims to improve atom economy. researchgate.net The ultimate goal is to develop catalytic cycles for the generation of organozinc reagents, which would dramatically reduce the amount of zinc required.

| Sustainability Improvement | Traditional Method | Greener Approach | Rationale |

| Solvent Choice | High-boiling polar aprotic solvents (e.g., DMSO, DMF). nih.gov | Ethereal solvents (e.g., THF) at lower temperatures. nih.gov | Reduces energy consumption and avoids problematic solvents. |

| Metal Usage | Stoichiometric excess of zinc powder. | Highly active zinc (e.g., Rieke zinc) or catalytic methods. | Improves atom economy and minimizes metal waste. |

| Energy Input | Thermal heating. | Alternative energy sources such as sonication. researchgate.net | Can lead to more efficient reactions at lower bulk temperatures. |

Integration with Automation and High-Throughput Screening in Research

The vast datasets generated by HTS are often too complex for manual analysis. This is where the integration of artificial intelligence (AI) and machine learning becomes critical. thelifescience.org AI algorithms can analyze complex screening data to identify subtle patterns and correlations that might be missed by human researchers, predicting which combinations of factors are most likely to lead to a successful reaction. thelifescience.orgnih.gov This predictive power not only accelerates optimization but also provides deeper insights into reaction mechanisms. thelifescience.org Modular automated systems, featuring collaborative robots and adaptive scheduling software, enhance the flexibility of these platforms, making them suitable for the complex and varied workflows of modern chemical research. nih.gov

| Technology | Application in this compound Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen vast libraries of catalysts, ligands, and reaction conditions for cross-coupling reactions. patsnap.com | Accelerated discovery and optimization of new synthetic methods. |

| Laboratory Automation/Robotics | Precisely dispense reagents, set up parallel reactions, and perform automated workup and analysis. patsnap.comnih.gov | Increased reproducibility, reduced human error, and higher research productivity. |

| Artificial Intelligence (AI)/Machine Learning | Analyze large HTS datasets to identify complex structure-activity relationships and predict optimal reaction outcomes. thelifescience.orgnih.gov | Deeper mechanistic understanding and data-driven design of experiments. |

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

Beyond its classical role in Negishi cross-coupling, future research will explore unconventional reactivity modes for this compound. This involves designing new catalytic cycles that enable novel transformations. One area of interest is the development of multicomponent reactions, where the arylzinc reagent, an electrophile, and a third component are combined in a single pot to construct complex molecules with high efficiency.

Another frontier is the exploration of zinc-mediated umpolung, or polarity reversal. For instance, palladium-catalyzed reactions have shown that the presence of a diorganozinc can invert the typical reactivity of an allylic electrophile, leading to regioselectivity that is dependent on the carbonyl compound used as a trap. researchgate.net Applying similar principles to this compound could enable its use as a nucleophile in contexts where it would typically not react, or to control regioselectivity in complex catalytic cycles.

Furthermore, researchers are investigating the addition of organozinc reagents to less conventional coupling partners. While reactions with aryl halides are well-established, developing efficient couplings with other electrophiles, such as vinylsilanes or benzenesulfonyl ethers, opens up new synthetic routes. researchgate.netresearchgate.net The development of novel catalytic systems, perhaps involving metals other than palladium or nickel, could unlock entirely new reaction pathways and further expand the synthetic utility of this compound and its derivatives.

Q & A

Q. Table 1: Typical Characterization Data

| Technique | Expected Result for Pure Compound |

|---|---|

| ¹H NMR (THF-d₈) | δ 2.2–2.5 (CH₃), δ 6.5–7.5 (aryl-H) |

| EA | C: ~40%, H: ~3.5%, Zn: ~20% |

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) to prevent oxidation/hydrolysis.

- Storage : Dissolve in dry THF or toluene and store at −20°C under argon.

- Decomposition signs : Precipitation or color change (clear to turbid) indicates degradation.

Advanced: How do contradictory crystallographic data for organozinc compounds inform structural analysis of this compound?

Methodological Answer:

X-ray data for organometallic compounds often show ambiguities due to dynamic disorder or solvent co-crystallization. For example, mercuric iodide’s powder diffraction data were complicated by overlapping reflections from multiple planes, necessitating complementary techniques like single-crystal XRD and spectroscopic validation . For this compound:

- Multi-technique validation : Pair XRD with EXAFS (Extended X-ray Absorption Fine Structure) to resolve bonding ambiguities.

- DFT calculations : Model electronic structure to predict spectral features.

Advanced: What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The compound participates in Negishi coupling via a transmetallation mechanism. Key factors:

- Electrophile compatibility : Reacts with aryl/vinyl halides (e.g., Pd-catalyzed couplings).

- Solvent effects : THF enhances ion-pair separation, boosting reactivity.

- Side reactions : Competitive β-hydride elimination is suppressed by using bulky ligands (e.g., XPhos) .

Q. Critical parameters :

- Catalyst loading : 1–5 mol% Pd(OAc)₂.

- Temperature : 60–80°C for optimal turnover.

Advanced: How can researchers troubleshoot low yields in reactions involving this compound?

Methodological Answer:

Low yields often stem from:

- Moisture contamination : Validate solvent dryness via Karl Fischer titration.

- Zinc passivation : Pre-activate zinc with TMSCl (trimethylsilyl chloride).

- Substrate limitations : Electron-deficient aryl halides may require higher catalyst loadings.

Q. Optimization workflow :

Test reagent activity via control reactions (e.g., with iodobenzene).

Screen solvents (toluene > THF for sterically hindered substrates).

Use kinetic monitoring (e.g., in situ IR) to identify rate-limiting steps.

Advanced: What role do hypervalent iodine reagents play in modulating this compound’s reactivity?

Methodological Answer:

Hypervalent iodine compounds (e.g., ethynyl benziodoxolones) act as electrophilic partners in alkynylation reactions. They enable:

- Chemoselective C–C bond formation : React with arylzinc reagents without competing protodemetalation.

- Mechanistic diversification : Radical pathways can be initiated under light irradiation .

Basic: What analytical techniques resolve air-sensitive decomposition products of this compound?

Methodological Answer:

- GC-MS : Identifies volatile byproducts (e.g., dimethylbenzene).

- IR spectroscopy : Detects Zn–O bonds (broad ~500 cm⁻¹) from hydrolysis.

- Cyclic voltammetry : Probes redox stability (oxidation peaks at ~−1.2 V vs. Ag/Ag⁺).

Advanced: How do electronic effects of substituents influence the stability of arylzinc iodides?

Methodological Answer:

- Electron-donating groups (e.g., CH₃) : Stabilize the Zn–C bond via inductive effects, reducing oxidative degradation.

- Steric effects : Ortho-substituents (e.g., 2,4-dimethyl) hinder aggregation, enhancing solubility .

Advanced: What strategies enable enantioselective transformations using this compound?

Methodological Answer:

- Chiral ligands : Use (R)-BINAP or Josiphos to induce asymmetry in Pd-catalyzed couplings.

- Dynamic kinetic resolution : Pair with prochiral electrophiles (e.g., α-bromo esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.